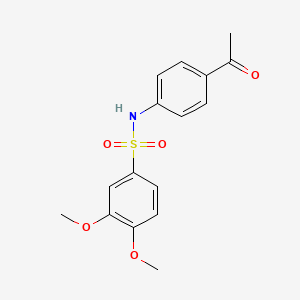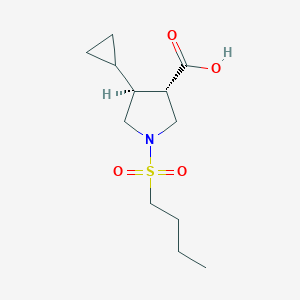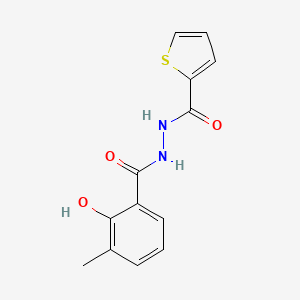
N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide, also known as ADMS, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the sulfonamide class of compounds, which have been widely used in medicinal chemistry due to their diverse biological activities. ADMS has been found to have interesting properties that make it a promising candidate for various research applications.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has also been studied for its potential use as an anti-inflammatory agent. It has been found to reduce inflammation in animal models of inflammatory diseases. Additionally, N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has been studied for its potential use as an antibacterial and antifungal agent.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins in cells. For example, N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to changes in gene expression patterns, which can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has been found to have a number of biochemical and physiological effects. In cancer cells, N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells. In animal models of inflammatory diseases, N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has been found to reduce inflammation and improve tissue damage. N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has also been shown to have antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a wide range of conditions. Additionally, N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has been found to have a low toxicity profile, making it a safer alternative to other compounds that may have toxic effects. However, there are also some limitations to the use of N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide in lab experiments. For example, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, more research is needed to fully understand its potential side effects and interactions with other compounds.
Zukünftige Richtungen
There are several future directions for research on N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide. One area of interest is in the development of N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide derivatives with improved activity and selectivity. Additionally, more research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide and its potential interactions with other compounds. N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide could also be studied for its potential use in other fields, such as neuroscience or infectious diseases. Finally, more research is needed to evaluate the safety and efficacy of N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide in animal models and clinical trials.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide involves the reaction of 4-acetylphenylsulfonyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine. This reaction leads to the formation of N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11(18)12-4-6-13(7-5-12)17-23(19,20)14-8-9-15(21-2)16(10-14)22-3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBDADNDEWUFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide](/img/structure/B5687394.png)

![[(3R*,4R*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5687402.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}propanamide](/img/structure/B5687419.png)
![(3R*,4S*)-1-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5687421.png)
![(1S*,5R*)-3-isonicotinoyl-6-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5687429.png)

![2,3-dimethyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5687434.png)

![N-({1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5687441.png)
![1-cyclohexyl-3-cyclopropyl-5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5687447.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B5687462.png)

![4-[(diisopropylamino)carbonyl]benzoic acid](/img/structure/B5687489.png)